2,4-Tolylene diisothiocyanate
Overview
Description
2,4-Tolylene diisothiocyanate, also known as 4-methyl-1,3-phenylene diisothiocyanate, is an organic compound with the molecular formula C9H6N2S2. It is a derivative of toluene, where two hydrogen atoms in the benzene ring are replaced by isothiocyanate groups. This compound is primarily used in the synthesis of various polymers and as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Tolylene diisothiocyanate can be synthesized through the reaction of 2,4-toluenediamine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition of the product. The general reaction is as follows:
C7H6(NH2)2+CSCl2→C7H6(NCS)2+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods but with enhanced safety measures and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing the risk of hazardous exposure.
Chemical Reactions Analysis
Types of Reactions: 2,4-Tolylene diisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives, respectively.
Addition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions:
Amines: React with this compound to form thiourea derivatives under mild conditions.
Alcohols: React to form thiocarbamates, typically requiring a base such as triethylamine to facilitate the reaction.
Major Products Formed:
Thiourea Derivatives: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Scientific Research Applications
2,4-Tolylene diisothiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including polymers and heterocycles.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and coatings, as well as in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-tolylene diisothiocyanate involves the reactivity of the isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins. This reactivity allows it to modify proteins and enzymes, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being modified.
Comparison with Similar Compounds
1,4-Phenylene diisothiocyanate: Another isothiocyanate derivative with similar reactivity but different substitution pattern on the benzene ring.
Tolylene-2,6-diisothiocyanate: An isomer of 2,4-tolylene diisothiocyanate with the isothiocyanate groups in different positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its ability to form stable thiourea and thiocarbamate derivatives makes it particularly valuable in organic synthesis and polymer chemistry.
Properties
IUPAC Name |
2,4-diisothiocyanato-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMVCFPMIBOZCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=S)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197639 | |
Record name | Isothiocyanic acid, 4-methyl-m-phenylene ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4891-66-1 | |
Record name | Benzene, 2,4-diisothiocyanato-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4891-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toluene 2,4-diisothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC511742 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isothiocyanic acid, 4-methyl-m-phenylene ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Tolylene diisothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLUENE 2,4-DIISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP687Z493E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The title mentions "Preparation and Reactions of 2,4-Tolylene diisothiocyanate". Could you elaborate on the typical reactions this compound undergoes and their significance?
A1: this compound, being a diisocyanate, is highly reactive due to the presence of two electrophilic -N=C=S (isothiocyanate) groups. These groups readily react with nucleophiles like amines, alcohols, and thiols. []
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